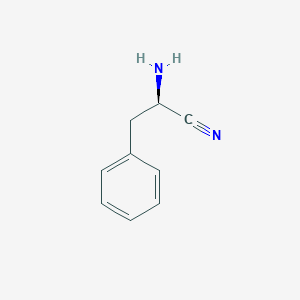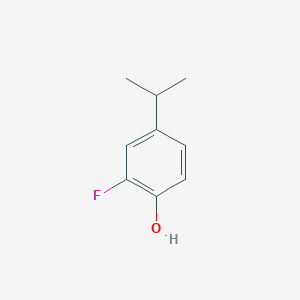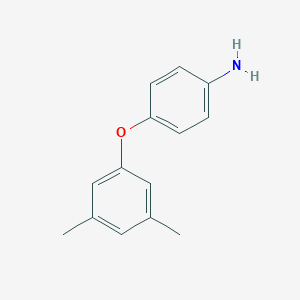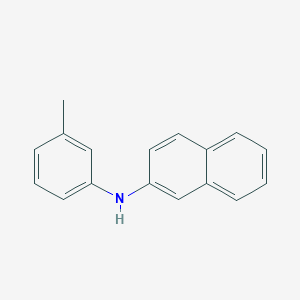![molecular formula C11H10Cl2N2O2 B186238 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione CAS No. 5303-32-2](/img/structure/B186238.png)
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer treatment. CP-31398 has been found to have a unique mechanism of action that allows it to target and inhibit cancer cells specifically, while leaving healthy cells unharmed. In
Mecanismo De Acción
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione works by binding to the p53 protein, a tumor suppressor that is often mutated or inactive in cancer cells. By binding to p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to stabilize the protein and activate its tumor suppressor function. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unharmed.
Efectos Bioquímicos Y Fisiológicos
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects. In addition to its ability to activate p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation. 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has also been found to induce autophagy, a process that allows cells to recycle damaged or dysfunctional components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is its specificity for cancer cells, which allows it to target cancer cells while leaving healthy cells unharmed. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. However, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. Finally, there is a need for more in vivo studies to determine the efficacy of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione in treating various types of cancer.
Métodos De Síntesis
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with methyl acrylate, followed by a series of reactions that ultimately lead to the formation of the pyrrolidine-2,5-dione ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also shown promising results, with 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione reducing tumor growth in mice models of breast and colon cancer. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propiedades
Número CAS |
5303-32-2 |
|---|---|
Nombre del producto |
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione |
Fórmula molecular |
C11H10Cl2N2O2 |
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
1-[(3,4-dichloroanilino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-8-2-1-7(5-9(8)13)14-6-15-10(16)3-4-11(15)17/h1-2,5,14H,3-4,6H2 |
Clave InChI |
BVGDNJFFPVLWNB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)









